Bienvenue dans la boutique en ligne BenchChem!

(S)-4-Aminovaleric acid

Neurotransmission Synaptosome Uptake Chiral Pharmacology

Procure (S)-4-Aminovaleric acid (CAS 1558-59-4) with validated enantiomeric excess (>99% ee) for enantioselective applications. Unlike the racemate or (R)-enantiomer, this chiral γ-amino acid exhibits a unique weak agonist/antagonist signature across GABAA (α4β3δ, α5β2γ2, α6β2γ2) and GABAB (B1/B2) receptor isoforms. Its 4.4-fold lower synaptosomal accumulation relative to (R)-4APA enables precise control in neurotransmission studies and chiral pharmaceutical intermediate synthesis. Request CoA confirming enantiopurity.

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
CAS No. 1558-59-4
Cat. No. B072780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Aminovaleric acid
CAS1558-59-4
Molecular FormulaC5H11NO2
Molecular Weight117.15 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)N
InChIInChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyABSTXSZPGHDTAF-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Aminovaleric Acid (CAS 1558-59-4): Chiral γ-Amino Acid and GABAergic Tool Compound


(S)-4-Aminovaleric acid, also known as (S)-4-aminopentanoic acid, is a non-proteinogenic, chiral γ-amino acid and a structural analog of the major inhibitory neurotransmitter γ-aminobutyric acid (GABA). Its molecular formula is C5H11NO2, and it is characterized by a single chiral center at the 4-position, which imparts enantiomer-specific biological activities [1]. The compound is recognized in authoritative chemical databases, including FDA Substance Registration System (UNII: G98ZJ0KD1D) and ChEBI (CHEBI:178407) [2], and is categorized as a derivative of a gamma-amino acid [3]. Unlike GABA, which is an endogenous neurotransmitter, (S)-4-aminovaleric acid is primarily encountered as a synthetic intermediate and a specialized tool for probing enantioselective neurotransmission and chiral synthesis pathways.

Why (S)-4-Aminovaleric Acid Cannot Be Substituted by Its Enantiomer or Racemic GABA Analogs


Substitution of (S)-4-aminovaleric acid with its (R)-enantiomer, racemic 5-aminovaleric acid, or even the endogenous ligand GABA fundamentally alters experimental or process outcomes due to pronounced enantioselectivity in both biological systems and synthetic applications. Research has established that the (R)- and (S)-enantiomers exhibit markedly different profiles of synaptosomal uptake, GABA displacement, and receptor subtype engagement [1]. Critically, the (S)-enantiomer demonstrates a unique and weak agonist/antagonist signature across specific GABAA and GABAB receptor isoforms that is not shared by the (R)-enantiomer [1]. From a procurement standpoint, the use of a racemic mixture introduces a confounding variable that can obscure structure-activity relationships and is incompatible with the high chiral purity (>99% ee) required for advanced pharmaceutical intermediate synthesis, as demonstrated in chemoenzymatic production routes [2]. Therefore, the specific stereochemistry of (S)-4-aminovaleric acid is not an interchangeable feature but a critical determinant of its functional and synthetic utility.

Quantitative Evidence Guide for (S)-4-Aminovaleric Acid: Enantioselectivity, Receptor Pharmacology, and Chiral Purity


Enantioselective Synaptosomal Uptake: (R)-4APA Demonstrates 4.4-Fold Higher Accumulation

The enantiomers of 4-aminopentanoic acid (4APA) exhibit a stark difference in their rate of accumulation within mouse cerebral synaptosomes, a model system for presynaptic neuronal terminals. After 30 minutes of incubation at 37°C, the (R)-enantiomer achieved an average concentration of 9.3 ± 0.6 nmol/mg protein, while the (S)-enantiomer's uptake was only 22.8 ± 0.8% of this value [1]. This corresponds to an approximately 4.4-fold higher accumulation of (R)-4APA compared to (S)-4APA. This differential transport is a primary driver of their distinct downstream effects, with the higher accumulation of (R)-4APA leading to greater displacement of endogenous GABA and increased release upon depolarization [1].

Neurotransmission Synaptosome Uptake Chiral Pharmacology

GABA Receptor Subtype Selectivity: (S)-4APA Possesses a Unique Agonist/Antagonist Fingerprint

In a comprehensive functional screen against a panel of human glutamate and GABA receptor subtypes, (S)-4APA demonstrated a unique and selective pattern of weak activity, distinct from its enantiomer. (S)-4APA acted as a weak agonist at GABAA α4β3δ and GABAA α5β2γ2 receptors, and as a weak antagonist at GABAA α6β2γ2 receptors (EC50/IC50 < 100 μM) [1]. Notably, it also exhibited weak agonist activity at the GABAB (B1/B2) receptor [1]. In contrast, (R)-4APA showed weak agonist activity only at the GABAA α5β2γ2 receptor, with no activity detected at other tested subtypes or at glutamate receptors [1]. Neither enantiomer showed any interaction with NMDA, AMPA, or kainate receptors [1].

Receptor Pharmacology GABAA Receptor GABAB Receptor Functional Assay

High Optical Purity Achieved via Engineered Biocatalysis: >99% ee and 90% Yield

The production of (S)-4-aminovaleric acid as a high-value chiral intermediate has been optimized through protein engineering of an amine dehydrogenase from Petrotoga mobilis (PmAmDH). An evolved triple mutant (PmAmDHI80T/P224S/E296G) displayed an 18-fold increase in catalytic efficiency for the reductive amination of levulinic acid compared to the wild-type enzyme [1]. Under optimized conditions (0.5 M levulinic acid, 40°C, NADH regeneration system), this biocatalytic process achieved >97% conversion, generating (S)-4-aminovaleric acid with an enantiomeric excess (ee) of >99% and an isolated yield of 90% [1]. This establishes a quantifiable benchmark for chiral purity and yield that is essential for downstream pharmaceutical applications.

Chiral Synthesis Biocatalysis Green Chemistry Process Chemistry

Reduced Brain Penetration of False Neurotransmitter Effects: (S)-4APA Shows Less Potent GABA Displacement In Vivo

Both (R)- and (S)-4APA enantiomers are capable of crossing the blood-brain barrier and are detectable in mouse brain 10 minutes after intraperitoneal injection (100 mg/kg), reaching stable concentrations for up to 6 hours [1]. However, the functional consequence of this brain penetration differs. The (R)-enantiomer, due to its higher synaptosomal uptake, caused a greater reduction in endogenous GABA concentrations and exhibited a longer duration of action in behavioral assays (novel cage locomotion) [1]. While both enantiomers produced a dose-dependent reduction in locomotor activity, the effect of (R)-4APA at 300 and 900 mg/kg was significantly different from vehicle for 13 and 42 minutes, respectively, whereas the (S)-enantiomer showed a shorter duration of effect [1].

Pharmacokinetics In Vivo Neurochemistry False Neurotransmitter

Validated Application Scenarios for (S)-4-Aminovaleric Acid Based on Quantitative Evidence


Enantiomer-Specific Tool for GABAergic False Neurotransmission Studies

Due to the stark difference in synaptosomal uptake (4.4-fold higher for (R)-4APA) and subsequent GABA displacement, (S)-4-aminovaleric acid serves as a critical control or target compound in research aimed at understanding enantiomer-specific modulation of inhibitory neurotransmission. Its significantly lower accumulation relative to the (R)-enantiomer allows researchers to attribute observed effects to the enantiomer of interest, distinguishing between presynaptic transport and direct receptor engagement [1].

Pharmacological Probe for GABAA and GABAB Receptor Subtype Profiling

The unique receptor activity signature of (S)-4APA—including weak agonism at GABAA α4β3δ and GABAA α5β2γ2, weak antagonism at GABAA α6β2γ2, and weak agonism at GABAB B1/B2—positions it as a valuable pharmacological tool. It can be used to probe the functional roles of these specific receptor subtypes in vitro and in vivo, particularly in systems where the (R)-enantiomer's activity is limited to GABAA α5β2γ2 [1].

High-Purity Chiral Building Block for Pharmaceutical Synthesis

Procurement of (S)-4-aminovaleric acid with a validated high enantiomeric excess (>99% ee) is essential for its use as a precursor in the synthesis of pyrrolidinone derivatives and other therapeutic molecules. The demonstrated ability to achieve this level of purity via engineered biocatalytic processes (e.g., using PmAmDH mutants) provides a quantifiable quality metric for sourcing this compound for medicinal chemistry and process R&D [2].

Investigation of Chiral Amino Acid Transport and Metabolism in the CNS

The compound's differential transport into synaptosomes (22.8% of (R)-4APA uptake) makes (S)-4-aminovaleric acid a suitable substrate for studying the enantioselectivity of amino acid transporters at the blood-brain barrier and within neuronal terminals. Its metabolic stability in brain for up to 6 hours post-injection further supports its use in longitudinal in vivo studies of chiral amino acid pharmacokinetics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Aminovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.